

An In-depth Technical Guide to the Mechanism of Action of TMP195

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Compound of Interest

Compound Name: TMP195

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Abstract

TMP195 is a pioneering, selective inhibitor of Class IIa histone deacetylases (HDACs), a family of enzymes epigenetically regulating gene expression. This document provides a comprehensive technical overview of the mechanism of action of **TMP195**, detailing its molecular interactions, cellular effects, and downstream signaling consequences. Through a synthesis of preclinical data, this guide elucidates how **TMP195** modulates immune responses, particularly macrophage polarization, and its therapeutic potential in oncology and inflammatory diseases. Key experimental protocols are detailed, and quantitative data are presented in a structured format to facilitate understanding and future research.

Core Mechanism of Action: Selective Inhibition of Class IIa HDACs

TMP195 distinguishes itself from pan-HDAC inhibitors through its remarkable selectivity for Class IIa HDACs: HDAC4, HDAC5, HDAC7, and HDAC9.^[1] This selectivity is attributed to its unique trifluoromethyloxadiazole (TFMO) zinc-binding group, which interacts with the active site of these enzymes.^[2] Unlike hydroxamic acids found in many pan-HDAC inhibitors, the TFMO moiety of **TMP195** does not chelate the catalytic zinc ion but rather coordinates with it in a non-chelating manner, contributing to its specificity.

The primary molecular consequence of Class IIa HDAC inhibition by **TMP195** is the prevention of the deacetylation of both histone and non-histone protein substrates. This leads to an accumulation of acetylated proteins, which in turn alters gene expression and cellular function. A key observed effect is the hyperacetylation of histone H3, which is associated with a more open chromatin structure and enhanced gene transcription.^{[1][3]}

Quantitative Inhibition Profile

The inhibitory potency and selectivity of **TMP195** against various HDAC isoforms have been quantitatively characterized through in vitro enzymatic assays. The following tables summarize the available data on its inhibition constants (K_i) and half-maximal inhibitory concentrations (IC₅₀).

Target	K _i (nM)	Reference
HDAC4	59	[4]
HDAC5	60	[4]
HDAC7	26	[4]
HDAC9	15	[4]

Table 1: Inhibition Constants (K_i) of **TMP195** for Class IIa HDACs.

Target	IC50 (nM)	Reference(s)
Class IIa		
HDAC4	111	[4]
HDAC5	106	[4]
HDAC7	46	[4]
HDAC9	9	[4]
Class I		
HDAC1	>10,000	[5]
HDAC2	>10,000	[5]
HDAC3	>10,000	[5]
Class IIb		
HDAC6	>10,000	[5]

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of **TMP195** against a Panel of HDAC Isoforms.

Modulation of Macrophage Polarization and Function

A central aspect of **TMP195**'s mechanism of action is its profound impact on macrophage biology. Macrophages, key cells of the innate immune system, exhibit remarkable plasticity and can be broadly categorized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2. In the tumor microenvironment, M2-like tumor-associated macrophages (TAMs) often predominate and contribute to tumor progression and immunosuppression.

TMP195 has been shown to reprogram macrophages towards a pro-inflammatory, anti-tumor M1 phenotype.[1] This repolarization is a key driver of its therapeutic effects in preclinical cancer models.

In Vitro Evidence of Macrophage Repolarization

Studies using bone marrow-derived macrophages (BMDMs) have demonstrated that **TMP195**, particularly in the presence of an inflammatory stimulus like lipopolysaccharide (LPS), promotes the M1 phenotype. This is characterized by:

- **Increased Expression of M1 Markers:** Treatment with **TMP195** leads to an upregulation of M1-associated cell surface markers.
- **Enhanced Pro-inflammatory Cytokine Secretion:** **TMP195**-treated macrophages exhibit increased production and release of key M1 cytokines.

Parameter	Treatment Group	Result	Reference
M1 Macrophage Polarization			
F4/80+CD86+ M1 Macrophages (% of total macrophages)	Control	24.67 ± 4.01	[1]
TMP195	46.69 ± 5.76	[1]	
CD45+CD11b+F4/80+ MHC-II+ M1 Macrophages (% of total macrophages)			
Control		42.45 ± 2.56	[1]
TMP195	61.72 ± 6.26	[1]	
Pro-inflammatory Cytokine Secretion (pg/mL)			
IL-6	LPS	Lower	[1]
LPS + TMP195	Significantly Higher	[1]	
IL-12	LPS	Lower	[1]
LPS + TMP195	Significantly Higher	[1]	
TNF-α	LPS	Lower	[1]
LPS + TMP195	Significantly Higher	[1]	
Gene Expression (mRNA)			
IL-12	LPS	Lower	[1]
LPS + TMP195	Increased	[1]	
TNF-α	LPS	Lower	[1]
LPS + TMP195	Increased	[1]	

iNOS	LPS	Lower	[1]
LPS + TMP195	Increased	[1]	

Table 3: Quantitative Effects of **TMP195** on Macrophage Polarization and Function in vitro.

In Vivo Evidence of Immune Modulation

In preclinical mouse models of colorectal cancer, **TMP195** treatment has been shown to alter the tumor immune microenvironment significantly.[1][6]

Parameter	Treatment Group	Result	Reference
Tumor Growth and Immune Infiltration			
Tumor Number	Control (DMSO)	8.50 ± 0.83	[1]
TMP195 (50 mg/kg/day)	6.00 ± 0.56	[1]	
Tumor Load (mm)	Control (DMSO)	27.50 ± 3.02	[1]
TMP195 (50 mg/kg/day)	17.50 ± 1.20	[1]	
F4/80+ Macrophage Infiltration (%)	Control	47.64 ± 1.79	[1]
TMP195	34.11 ± 6.79	[1]	
F4/80+CD86+ M1 Macrophage Infiltration (% of total macrophages)	Control	38.26 ± 3.50	[1]
TMP195	74.02 ± 3.48	[1]	
Serum Cytokine Levels (pg/mL)			
IL-1 β	Control	Lower	[1]
TMP195	Significantly Higher	[1]	
IL-12	Control	Lower	[1]
TMP195	Significantly Higher	[1]	
TNF- α	Control	Lower	[1]
TMP195	Significantly Higher	[1]	

Table 4: Quantitative In Vivo Effects of **TMP195** in a Colorectal Cancer Mouse Model.

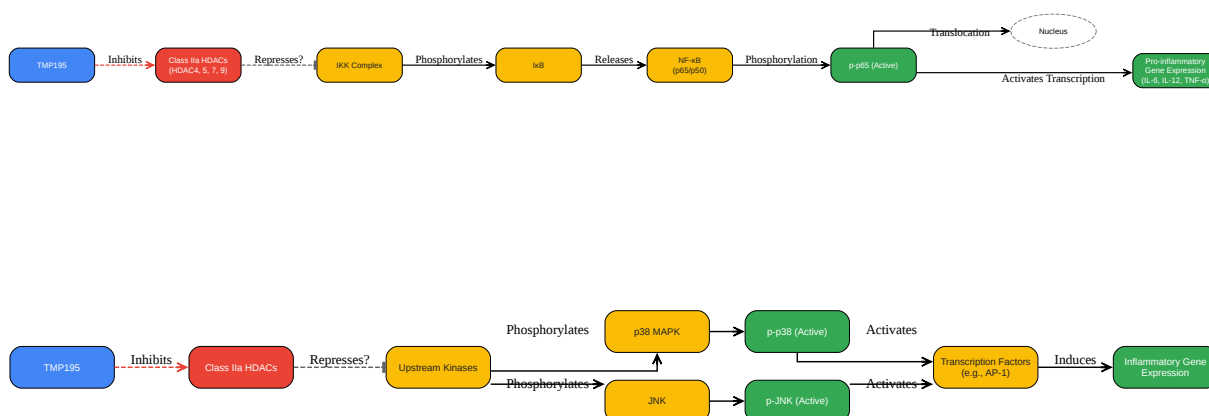
Signaling Pathways Modulated by TMP195

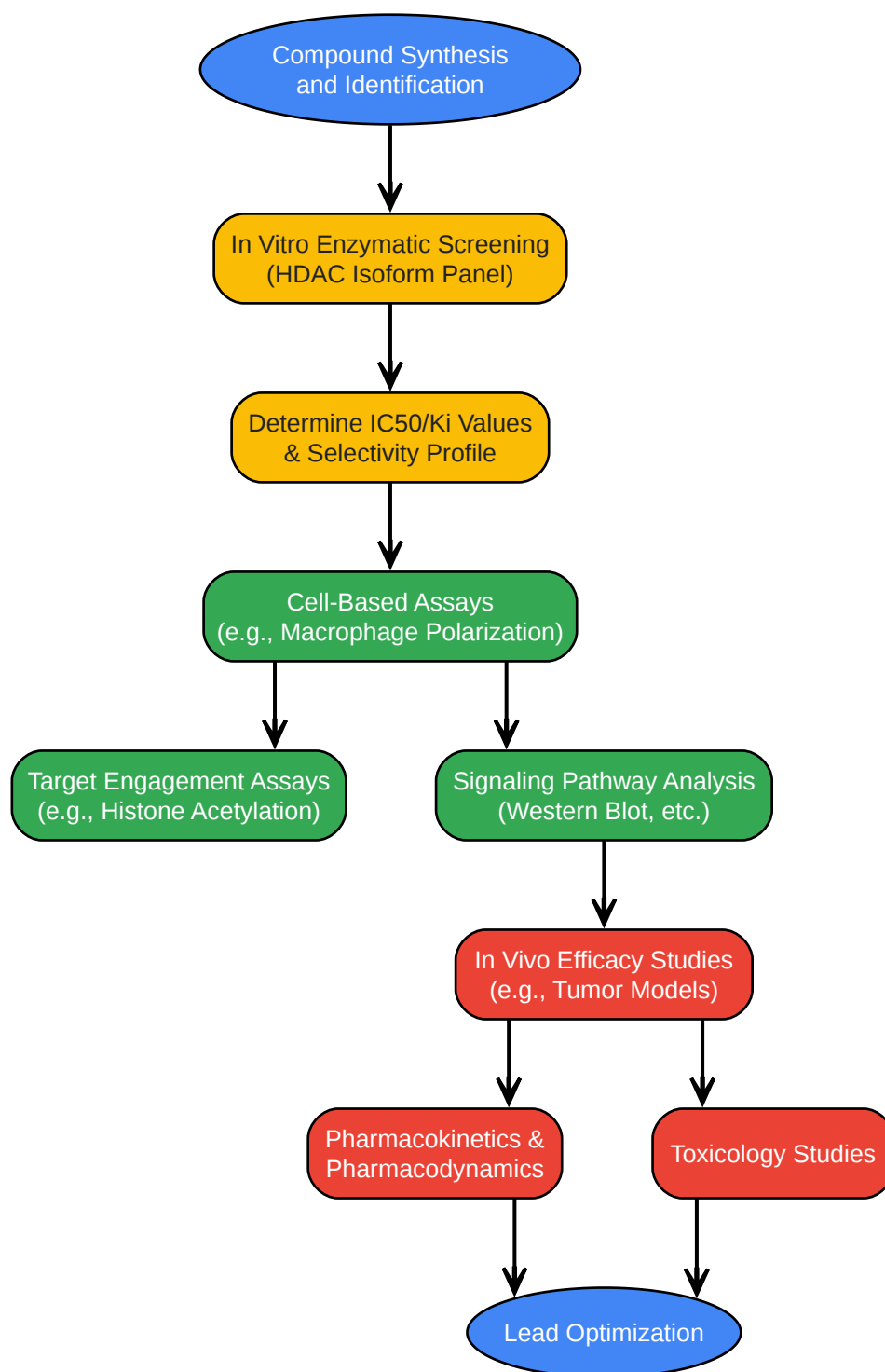
The cellular effects of **TMP195** are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of inflammation, cell survival, and proliferation.

Activation of the NF- κ B Pathway

The NF- κ B pathway is a central regulator of pro-inflammatory gene expression. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation, the I κ B kinase (IKK) complex phosphorylates I κ B, leading to its ubiquitination and proteasomal degradation. This allows NF- κ B, typically a heterodimer of p65 (RelA) and p50, to translocate to the nucleus and activate the transcription of target genes.

TMP195 treatment has been shown to increase the phosphorylation of the p65 subunit of NF- κ B, indicating activation of this pathway.^[1] This activation is a likely mechanism for the observed increase in pro-inflammatory cytokine production in macrophages.





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